molecular formula C20H30Si2 B14632482 [[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane) CAS No. 57754-02-6

[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)

Cat. No.: B14632482
CAS No.: 57754-02-6
M. Wt: 326.6 g/mol
InChI Key: KLKPCWUVNUGVOD-UHFFFAOYSA-N
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Description

[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane): is an organosilicon compound characterized by the presence of a biphenyl core linked to two trimethylsilane groups via methylene bridges. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.

Preparation Methods

The synthesis of [[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane) typically involves the reaction of 1,1’-biphenyl-2,2’-diyldimethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

  • Synthetic Route

      Reactants: 1,1’-biphenyl-2,2’-diyldimethanol, trimethylsilyl chloride, triethylamine.

      Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.

      Reaction: [ \text{1,1’-biphenyl-2,2’-diyldimethanol} + 2 \text{(trimethylsilyl chloride)} \rightarrow \text{[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane)} + 2 \text{(HCl)} ]

  • Industrial Production

    • The industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane): undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic medium.

      Products: Oxidation of the methylene bridges can lead to the formation of carboxylic acids or ketones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride.

      Conditions: Anhydrous conditions, typically in ether solvents.

      Products: Reduction can convert the methylene bridges to methylene groups.

  • Substitution

      Reagents: Halogenating agents such as bromine or chlorine.

      Conditions: Carried out in the presence of a catalyst or under UV light.

      Products: Halogenated derivatives of the compound.

Scientific Research Applications

[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane): finds applications in various scientific research fields:

  • Chemistry

    • Used as a precursor in the synthesis of more complex organosilicon compounds.
    • Employed in the study of silicon-based reaction mechanisms and catalysis.
  • Biology

    • Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
  • Medicine

    • Explored for its potential use in the development of silicon-based pharmaceuticals.
  • Industry

    • Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and unique chemical properties.

Mechanism of Action

The mechanism of action of [[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane) involves its interaction with various molecular targets and pathways:

  • Molecular Targets

    • The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
    • It can also form complexes with metal ions, influencing catalytic processes.
  • Pathways

    • The compound’s effects are mediated through its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which can alter the activity of biological molecules.

Comparison with Similar Compounds

[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane): can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      [[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(diphenylphosphine): Similar biphenyl core but with diphenylphosphine groups instead of trimethylsilane.

      [[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylgermane): Similar structure but with trimethylgermane groups instead of trimethylsilane.

  • Uniqueness

    • The presence of trimethylsilane groups imparts unique chemical properties, such as increased thermal stability and reactivity towards certain reagents, distinguishing it from its analogs.

[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane) , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

CAS No.

57754-02-6

Molecular Formula

C20H30Si2

Molecular Weight

326.6 g/mol

IUPAC Name

trimethyl-[[2-[2-(trimethylsilylmethyl)phenyl]phenyl]methyl]silane

InChI

InChI=1S/C20H30Si2/c1-21(2,3)15-17-11-7-9-13-19(17)20-14-10-8-12-18(20)16-22(4,5)6/h7-14H,15-16H2,1-6H3

InChI Key

KLKPCWUVNUGVOD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=CC=CC=C1C2=CC=CC=C2C[Si](C)(C)C

Origin of Product

United States

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